

A Preclinical Comparative Guide to USP30 Inhibitors: MTX115325 and Beyond

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For Researchers, Scientists, and Drug Development Professionals

The deubiquitinase USP30 has emerged as a critical regulator of mitochondrial quality control, primarily by opposing the PINK1/Parkin-mediated mitophagy pathway. Its inhibition presents a promising therapeutic strategy for a range of pathologies linked to mitochondrial dysfunction, including Parkinson's disease. This guide provides a comparative overview of the preclinical performance of the notable USP30 inhibitor, **MTX115325**, alongside other key inhibitors, supported by available experimental data.

Performance Comparison of USP30 Inhibitors

The following tables summarize the quantitative data for **MTX115325** and other significant USP30 inhibitors based on published preclinical studies. It is important to note that these inhibitors have been evaluated in various assays and models, and direct head-to-head comparisons are limited.



Inhibitor	Туре	IC50 (nM)	Cellular EC50 (nM)	Key Cellular Effects	In Vivo Models	Selectivit y	Referen ce(s)
MTX115 325	Small Molecule	12	32 (TOM20 ubiquitina tion)	Increase s TOM20 ubiquitina tion, promotes mitophag y in SH- SY5Y and HeLa cells.	AAV- A53T- SNCA Mouse Model of Parkinso n's Disease	>2000- fold for USP30 over 54 other DUBs and 5 cathepsin s.	[1][2][3]
Compou nd 39	Benzosul phonami de	~20	Not Reported	Enhance s mitophag y in SH- SY5Y neuronal cultures and U2OS cells; increases basal pexopha gy.	Not Reported	Highly selective for USP30.	[4][5]



MF-094	Racemic Phenylal anine Derivativ e	120	Not Reported	Accelerat es mitophag y in C2C12 myotube s.	Not Reported	Good selectivit y; <30% inhibition for 22 other USPs at 10 μM.	[4][6]
FT39673 85 (FT385)	N-cyano pyrrolidin e	~1	Not Reported	Promotes mitophag y and elevates ubiquitina ted TOM20.	Not Reported	Highly selective for USP30 up to 200 nM; some off-target inhibition of USP6.	[4][7]
S3	Diterpen oid Derivativ e	< 1000	Not Reported	Induces mitochon drial elongatio n.	Not Reported	High concentr ations may inhibit the Wnt pathway.	[8]

In Vivo Efficacy of MTX115325

MTX115325 has demonstrated significant neuroprotective effects in a preclinical mouse model of Parkinson's disease.

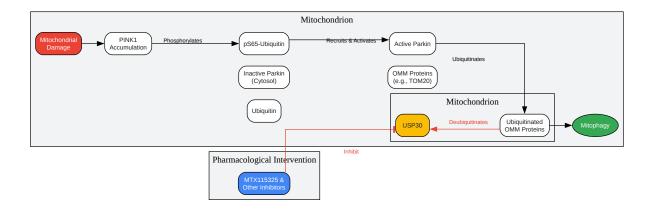


Model	Dosage	Key Findings	Reference(s)
AAV-A53T-SNCA Mouse Model	15 mg/kg and 50 mg/kg (i.g., twice daily for 10 weeks)	Reduced phosphorylated S129- αSyn levels, decreased astrocyte activation, prevented dopaminergic neuron loss, and preserved striatal dopamine levels.	[1][3]
Pharmacokinetics	10 mg/kg (i.g., single dose)	Excellent oral bioavailability (98%) and good CNS penetration (Kpu,u ≈ 0.4).	[3]

Signaling Pathways

USP30's primary role is the negative regulation of mitophagy by counteracting the ubiquitination of mitochondrial outer membrane proteins. This action directly opposes the neuroprotective PINK1/Parkin pathway. Additionally, USP30 has been implicated in the regulation of apoptosis.

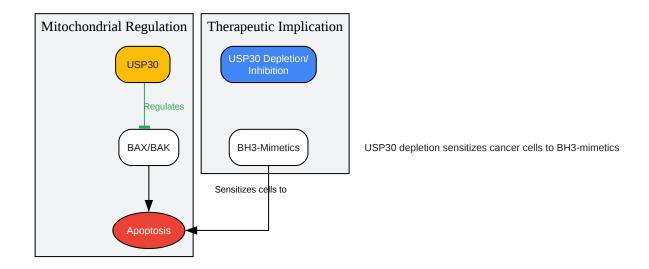




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Caption: The PINK1/Parkin-mediated mitophagy pathway and its inhibition by USP30.





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Caption: USP30's role in the regulation of BAX/BAK-dependent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key assays used to evaluate USP30 inhibitors.

TOM20 Ubiquitination Assay

This assay assesses the ubiquitination status of the mitochondrial outer membrane protein TOM20, a direct substrate of USP30. An increase in ubiquitinated TOM20 is a proximal biomarker of USP30 inhibition.

Experimental Workflow:



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Caption: Workflow for the TOM20 Ubiquitination Assay.

Protocol:

- Cell Culture: Plate cells (e.g., HeLa cells overexpressing Parkin) and allow them to adhere overnight.
- Inhibitor Treatment: Treat cells with varying concentrations of the USP30 inhibitor (e.g.,
 MTX115325 at 10 nM 1 μM) for a specified duration (e.g., 90 minutes).[3]
- Mitochondrial Depolarization (Optional): Induce mitophagy by treating cells with mitochondrial stressors like Antimycin A and Oligomycin A.
- Cell Lysis: Lyse the cells in a suitable buffer containing protease and deubiquitinase inhibitors.
- Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TOM20 and ubiquitin. An upward shift in the TOM20 band or the appearance of higher molecular weight species indicates ubiquitination.

mito-Keima Mitophagy Assay

This fluorescence-based assay quantitatively measures mitophagy. mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of mitochondria, it emits a green fluorescence, which shifts to red upon delivery to the acidic environment of the lysosome during mitophagy.

Experimental Workflow:



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Caption: Workflow for the mito-Keima Mitophagy Assay.

Protocol:



- Cell Line Generation: Stably express the mito-Keima reporter in the desired cell line (e.g., SH-SY5Y).
- Treatment: Treat cells with the USP30 inhibitor.
- Mitophagy Induction: Induce mitophagy using agents like CCCP or a combination of Oligomycin and Antimycin A.
- Analysis: Analyze the cells using high-content imaging or flow cytometry. An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.

Conclusion

MTX115325 stands out as a potent, selective, and orally bioavailable USP30 inhibitor with demonstrated efficacy in a preclinical model of Parkinson's disease.[1][3] While other inhibitors like Compound 39 and MF-094 also show promise in cellular assays, in vivo data for these compounds is less established in the public domain.[4][5][6] The development and rigorous preclinical evaluation of USP30 inhibitors like MTX115325 provide a strong rationale for their continued investigation as potential disease-modifying therapies for neurodegenerative disorders and other conditions associated with mitochondrial dysfunction. Future studies involving direct, side-by-side comparisons of these inhibitors in standardized preclinical models will be invaluable for definitively establishing their relative therapeutic potential.

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